![molecular formula C8H12N2O4 B1417502 Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate CAS No. 119180-26-6](/img/structure/B1417502.png)
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, also known as ethyl carbamoylacetate or ECA, is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . It has gained significant attention in the field of organic chemistry.
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is defined by its molecular formula, C8H12N2O4 . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, such as its melting point, boiling point, solubility, and stability, are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Routes and Molecular Structure : A derivative of ethyl 2-benzylidene-3-oxobutanoate, closely related to Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, was synthesized using a 3+2 annulation method and characterized using various spectroscopic methods. This derivative showed antioxidant properties evaluated through DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, is a versatile intermediate in synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines (Honey et al., 2012).
Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, another derivative, exhibited antimicrobial activity. This compound was synthesized via a Knoevenagel condensation reaction and its structure confirmed through NMR and X-ray diffraction studies (Kariyappa et al., 2016).
Chemical Properties and Reactions
Molecular Structure Analysis : Synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, followed by in vitro evaluation for antimicrobial and antioxidant activities, was conducted. The compound's molecular structure was analyzed using X-ray diffraction, highlighting interactions like hydrogen bonds and π-π stacking (Kumar et al., 2016).
Synthesis of Derivatives : Methyl 4-chloro-3-oxobutanoate was used to synthesize derivatives involving benzoylcyanamide, resulting in compounds like 3-[(amino)(benzoylamino)methylidene]tetrahydrofuran-2,4-dione. These derivatives have potential applications in chemical research (Prezent et al., 2012).
Isotopic Labelling for Protein Studies : A synthetic route was proposed for 2-hydroxy-2-ethyl-3-oxobutanoate for specific labelling of Ile methyl-γ(2) groups in proteins, useful in NMR studies of high molecular weight proteins (Ayala et al., 2012).
Propriétés
IUPAC Name |
ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFUKQTCIZBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
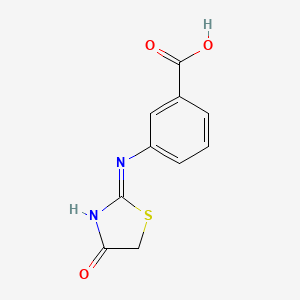

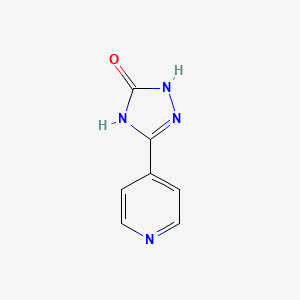
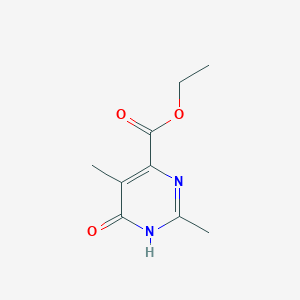
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)
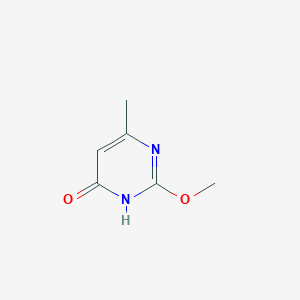
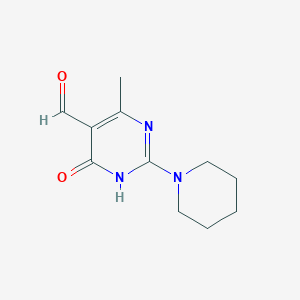


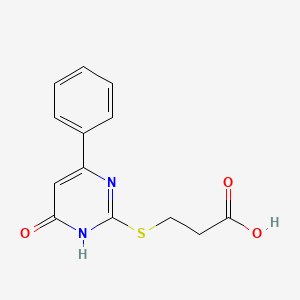
![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)